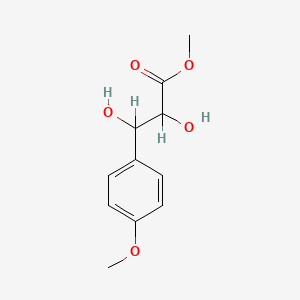
3'-Galactosyllactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose is a trisaccharide composed of three monosaccharides: alpha-D-galactose, beta-D-galactose, and D-glucose. This compound is a type of oligosaccharide, which are carbohydrates composed of a small number of monosaccharide units. It is known for its role in various biological processes and its presence in certain glycoproteins and glycolipids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose typically involves enzymatic or chemical glycosylation reactions. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to acceptor molecules. Chemical synthesis, on the other hand, may involve the use of protecting groups to control the regioselectivity and stereoselectivity of the glycosylation reactions.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Microorganisms such as bacteria and yeast can be genetically engineered to express the necessary glycosyltransferases, enabling the efficient production of the desired oligosaccharide. The fermentation process is followed by purification steps to isolate the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents such as periodate.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they are replaced by other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Periodate oxidation is commonly used to cleave vicinal diols, forming aldehydes or ketones.
Reduction: Sodium borohydride is a mild reducing agent used to reduce carbonyl compounds to alcohols.
Substitution: Acyl chlorides and alkyl halides are used in substitution reactions to introduce acyl or alkyl groups, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, periodate oxidation of alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose can produce aldehydes or ketones, while reduction with sodium borohydride can yield the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: The compound is involved in cell-cell recognition processes and can be used to study glycan interactions with proteins.
Industry: The compound can be used in the production of glycosylated products, such as glycoproteins and glycolipids, which have various industrial applications.
Wirkmechanismus
The mechanism of action of alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological processes, including cell signaling, immune response, and protein folding. The compound’s structure allows it to bind to specific carbohydrate-binding proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose can be compared with other similar oligosaccharides, such as:
Alpha-D-galactosyl-(1->3)-D-galactose: This disaccharide lacks the glucose unit present in the trisaccharide.
Beta-D-galactosyl-(1->4)-D-glucose: This disaccharide lacks the alpha-D-galactose unit.
Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->3)-D-glucose: This trisaccharide has a different linkage pattern compared to the compound .
The uniqueness of alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose lies in its specific linkage pattern and the presence of all three monosaccharide units, which confer distinct biological properties and reactivity.
Eigenschaften
Molekularformel |
C18H32O16 |
|---|---|
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1 |
InChI-Schlüssel |
ODDPRQJTYDIWJU-HLICEBNFSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













amino}acetic acid](/img/structure/B8462680.png)

![Benzoic acid, 4-[2-(5,6-dimethyl-2-benzoxazolyl)ethenyl]-, methyl ester](/img/structure/B8462693.png)
